molecular formula C14H15F2N3O2 B13053438 Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate

Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate

Cat. No.: B13053438
M. Wt: 295.28 g/mol
InChI Key: OPCXPXWUHVARFE-UHFFFAOYSA-N
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Description

Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of the difluoropyrrolidinyl group adds unique properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidants or transition metal catalysts.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The difluoropyrrolidinyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The unique structural features of this compound, such as the difluoropyrrolidinyl group, distinguish it from other similar compounds and contribute to its specific properties and applications.

Properties

Molecular Formula

C14H15F2N3O2

Molecular Weight

295.28 g/mol

IUPAC Name

ethyl 7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H15F2N3O2/c1-2-21-13(20)11-8-17-12-7-10(3-5-19(11)12)18-6-4-14(15,16)9-18/h3,5,7-8H,2,4,6,9H2,1H3

InChI Key

OPCXPXWUHVARFE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)N3CCC(C3)(F)F

Origin of Product

United States

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